2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its structure features a 5-methyl group and a sulfanyl-linked 2H-1,3-benzodioxol-5-ylmethyl substituent.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-12-13-11(17-7)16-5-8-2-3-9-10(4-8)15-6-14-9/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHEJGLFJRSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the benzodioxole precursor. One common synthetic route includes the reaction of 1,3-benzodioxole with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group. This intermediate is then subjected to cyclization with appropriate reagents to form the thiadiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures.
Scientific Research Applications
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may target enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Comparison Points
Substituent Effects
- Benzodioxol vs. Dichlorophenyl/Methoxybenzyl: The benzodioxol group in the target compound is electron-rich due to its oxygenated aromatic ring, which may facilitate π-π stacking or hydrogen bonding in biological systems. The methoxybenzyl group balances electron donation and moderate lipophilicity .
- Selenium vs. Sulfur Analogues :
- Selenadiazole derivatives () exhibit greater polarizability and altered redox properties compared to sulfur-based thiadiazoles, which could influence their interaction with cellular targets or metabolic stability .
Biological Activity
The compound 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered interest due to its diverse biological activities. Thiadiazoles are known for their potential as medicinal compounds, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The structure of this compound includes:
- A thiadiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen.
- A benzodioxole moiety , contributing to its biological activity through potential interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of thiadiazoles exhibit significant biological activities. The specific compound has been investigated for its potential in various therapeutic areas.
Anticancer Activity
Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example:
- Studies have reported that certain thiadiazole compounds exhibit cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
| Cell Line | IC50 Value (μg/mL) | Activity |
|---|---|---|
| HCT116 | 3.29 | Cytotoxic |
| MCF-7 | 0.28 | Cytotoxic |
| H460 | 10 | Cytotoxic |
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Compounds containing the thiadiazole ring have demonstrated efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby inhibiting their activity.
- Signal Modulation : Interference with signaling pathways such as the PI3K-AKT or MAPK pathways, which are crucial for cell proliferation and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
- Cytotoxicity Study :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
